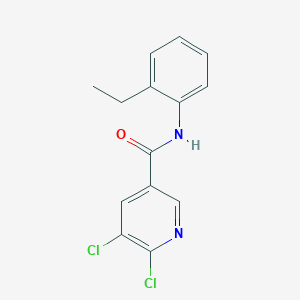
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide, also known as DCPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyridine carboxamide class of chemicals and is commonly used as a research tool in various biological and chemical studies.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide has been used in various scientific research applications, including as a tool for studying the function of certain ion channels in the nervous system. This compound has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new analgesic drugs.
Wirkmechanismus
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide exerts its effects by selectively blocking the Nav1.7 sodium channel. This channel is responsible for the generation and transmission of action potentials in neurons, and its blockade by this compound leads to a decrease in the excitability of these neurons. This can result in a reduction in pain signaling and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in pain signaling, as mentioned above. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce the release of certain neurotransmitters such as glutamate and substance P. These effects make this compound a potentially useful tool for the study of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide is its selectivity for the Nav1.7 sodium channel, which allows for the specific targeting of this channel in laboratory experiments. Additionally, this compound has a relatively long half-life, which makes it useful for prolonged experiments. However, one limitation of this compound is its potential toxicity, which must be carefully considered in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide. One area of interest is the development of new analgesic drugs based on the selective blockade of the Nav1.7 sodium channel. Additionally, this compound may have potential applications in the study of other ion channels and their role in physiological processes. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop appropriate safety guidelines for its use in laboratory experiments.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selective blockade of the Nav1.7 sodium channel makes it a potentially useful tool for the study of pain and inflammation, and its long half-life and selectivity make it useful for prolonged laboratory experiments. However, its potential toxicity must be carefully considered in laboratory settings. Future research on this compound may lead to the development of new analgesic drugs and a better understanding of the role of ion channels in physiological processes.
Synthesemethoden
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethylphenylamine with 3,5-dichloropyridine-4-carboxylic acid. The reaction is catalyzed by a base such as triethylamine or sodium carbonate in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The resulting this compound can be purified using chromatography techniques such as flash column chromatography or preparative HPLC.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-2-9-5-3-4-6-12(9)18-14(19)10-7-11(15)13(16)17-8-10/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYCNHJNRTZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
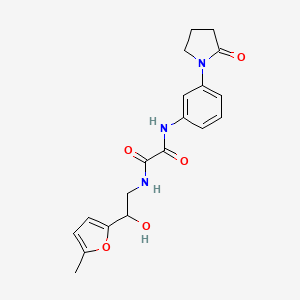
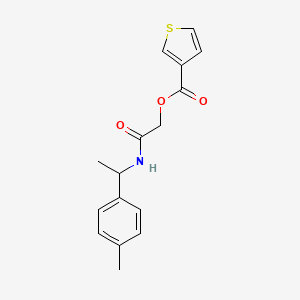
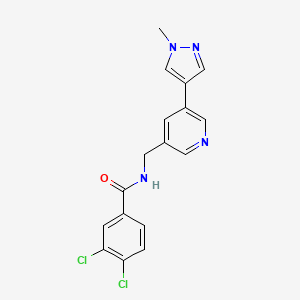
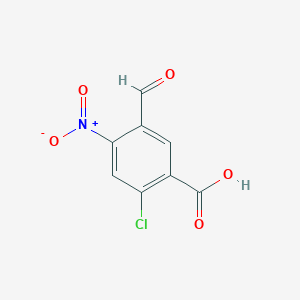
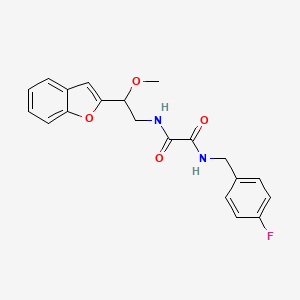
![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)
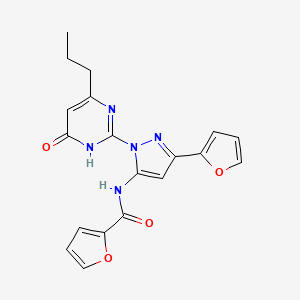
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)